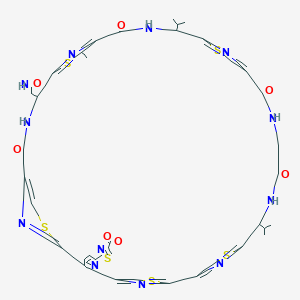
2-Amino-5-chlorobenzoic acid
Vue d'ensemble
Description
2-Amino-5-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2. It is a member of the class of chlorobenzoic acids, where the benzoic acid ring is substituted with an amino group at the second position and a chlorine atom at the fifth position .
Mécanisme D'action
Target of Action
2-Amino-5-chlorobenzoic acid is a chlorinated derivative of anthranilic acid It’s known that anthranilic acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s known that the compound can participate in various chemical reactions due to the presence of the amino and carboxylic acid groups . These groups can form hydrogen bonds with other molecules, enabling the compound to interact with its targets .
Biochemical Pathways
Anthranilic acid derivatives are known to be involved in various biochemical pathways, including the synthesis of tryptophan and the production of quinolinic acid .
Pharmacokinetics
Anthranilic acid is known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
It’s known that the compound is used in the preparation of disease-modifying antirheumatic drugs (dmards) . This suggests that it may have anti-inflammatory and immunomodulatory effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and activity .
Analyse Biochimique
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 204-206 °C (dec.) (lit.) .
Dosage Effects in Animal Models
It is known that it can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it can interact with various enzymes or cofactors .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-5-chlorobenzoic acid involves the chlorination of 2-amino-3-substituted benzoic acid ester. The process includes the following steps :
Chlorination Reaction: 2-amino-3-substituted benzoic acid ester is reacted with a sulfonyl chloride solution in an organic solvent to obtain 2-amino-5-chloro-3-substituted benzoic acid ester.
Saponification Reaction: The ester is then subjected to saponification with an alkali solution in another organic solvent, followed by acidification to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced by reacting 2-chlorobenzoic acid with ammonia under alkaline conditions. The reaction involves dissolving 2-chlorobenzoic acid in a basic solution, followed by the addition of excess ammonium chloride or ammonia solution. The product is then crystallized by cooling .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through reactions such as Suzuki coupling.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Esterification and Amidation: The carboxyl group can be converted into esters, amides, and other derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Amidation: Ammonia or amines in the presence of coupling agents.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Nitrobenzoic acids.
Reduction: Aminobenzoic acids.
Esterification: Benzoate esters.
Amidation: Benzamides.
Applications De Recherche Scientifique
2-Amino-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-methylbenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Uniqueness
2-Amino-5-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the chlorine atom at the fifth position and the amino group at the second position allows for unique interactions in chemical reactions and biological systems .
Propriétés
IUPAC Name |
2-amino-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKXCLVKQVVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060901 | |
| Record name | Benzoic acid, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan chunks or powder; [Alfa Aesar MSDS] | |
| Record name | 2-Amino-5-chlorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19517 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000532 [mmHg] | |
| Record name | 2-Amino-5-chlorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19517 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
635-21-2 | |
| Record name | 2-Amino-5-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-5-CHLOROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-CHLOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Y66JMI31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 2-Amino-5-chlorobenzoic acid?
A1: this compound (AClBA) has the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. []
Q2: How does AClBA behave under UV irradiation in an argon matrix?
A2: When AClBA is exposed to UV light (λ > 234 nm) in an argon matrix at 15 K, it undergoes both conformational isomerization and decarboxylation. This process results in the formation of different conformers of AClBA and the release of CO2, leading to the production of 2-amino-5-chlorobenzene. []
Q3: What role does AClBA play in the synthesis of metal clusters?
A3: AClBA, along with its derivatives like N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH2) and N-salicylidene-2-amino-5-chlorobenzoic acid (sacbH2), can act as bridging and chelating ligands in the formation of metal clusters, particularly with Ni(II) and Dy(III) ions. These ligands can adopt various coordination modes, enabling the creation of diverse cluster geometries. [, , , , , , , ]
Q4: What is the significance of the different coordination modes of AClBA derivatives in metal cluster formation?
A4: The ability of AClBA derivatives to adopt different coordination modes, such as O-carboxylate, N-imine, and O-phenoxide, contributes to the structural diversity of the resulting metal clusters. This diversity leads to a range of magnetic and optical properties in the synthesized complexes. [, , , , , , , ]
Q5: Can you provide an example of a high-nuclearity metal cluster synthesized using an AClBA derivative?
A5: Researchers have successfully synthesized a Ni12 cluster with a wheel-like topology using the nacbH2 derivative of AClBA. In this complex, the deprotonated nacb2- ligands exhibit four distinct coordination modes. []
Q6: What interesting magnetic properties have been observed in metal clusters containing AClBA derivatives?
A6: Metal clusters incorporating AClBA derivatives have shown intriguing magnetic behaviors. For instance, a Ni11 cage complex displayed antiferromagnetic coupling with an S = 1 spin ground state. In contrast, a {Dy2} complex with a spherical tricapped trigonal prismatic geometry exhibited slow relaxation of magnetization, indicative of single-molecule magnet behavior. [, ]
Q7: Are there any notable applications of AClBA derivatives in materials science?
A7: Derivatives of AClBA have shown potential in materials science. For example, the compound 2-[2-(p-toluenesulphonylamino)-5-chlorophenyl]-6-chloro-4H-3,1-benzoxazin-4-one, synthesized from AClBA, acts as an orange emitter in organic light-emitting devices (OLEDs) due to its strong fluorescence in solid films. []
Q8: Has AClBA been used in the synthesis of other organic compounds?
A8: Yes, AClBA serves as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with phosphorus pentachloride and urea to yield 2,4,6-trichloroquinazoline. This method highlights the utility of AClBA in constructing valuable heterocyclic scaffolds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)











